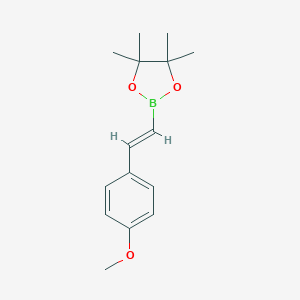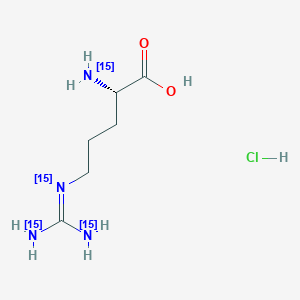
L-Arginine-15N4 hydrochloride
描述
L-Arginine-15N4 hydrochloride is a stable isotope-labeled amino acid . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It is also used as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator .
Molecular Structure Analysis
The molecular formula of L-Arginine-15N4 hydrochloride is C6 H14 15N4 O2 . Cl H . The molecular weight is 214.64 .Physical And Chemical Properties Analysis
L-Arginine-15N4 hydrochloride is a solid substance . It has a molecular weight of 214.64 . More specific physical and chemical properties are not provided in the search results.科研应用
1. Endothelial Cell Interactions and Nitric Oxide Production
L-Arginine-15N4 hydrochloride (15N4-ARG) plays a significant role in the interactions between arginine (ARG) and asymmetric dimethylarginine (ADMA) in human endothelial cells. This is essential in understanding the regulation of nitric oxide synthase (eNOS). Studies have demonstrated that cells exposed to 15N4-ARG show enhanced nitrite production and uptake of 15N4-ARG, along with changes in cellular ADMA levels. These interactions are crucial for vascular health and may offer insights into cardiovascular diseases (Shin, Thapa, & Fung, 2017).
2. Protein Stability and Hydration Structure
Arginine hydrochloride, including L-Arginine-15N4 hydrochloride, is known to influence the hydration structure of proteins, without altering their backbone or side-chain structure. This property is crucial in suppressing protein aggregation, particularly in protein refolding processes. The modification of hydration water molecules around proteins in the presence of arginine hydrochloride is a key aspect of its application in biopharmaceuticals and biochemistry (Nakakido et al., 2008).
3. Protein Aggregation Suppression
The ability of L-Arginine hydrochloride to suppress protein aggregation has been extensively studied. It is noted that different counterions in arginine salts have varying impacts on this suppression, as guided by the Hofmeister Series. This understanding is critical in protein stability, especially in the context of biopharmaceutical stabilization (Schneider, Shukla, & Trout, 2011).
4. Enhancement of Blood Circulation in Skin Cells
In topical applications, L-Arginine-15N4 hydrochloride demonstrates the potential to enhance blood circulation in skin cells. This is particularly significant in the field of cosmoceuticals, where it is used to improve skin health and appearance. The utilization of solid lipid nanoparticles as a delivery system for L-Arginine amplifies its effectiveness in these applications (Patel et al., 2021).
5. Interaction with Protein Surfaces
The interaction of arginine cations with protein surfaces in aqueous solutions is a notable application. The formation of protein-associated arginine cation clusters on protein surfaces has implications in understanding protein stability and association. This phenomenon can be leveraged to manipulate protein behavior in synthetic and biological systems (Vagenende et al., 2013).
6. Metabolic Engineering for L-Arginine Production
L-Arginine-15N4 hydrochloride is pivotal in the metabolic engineering of microorganisms for enhanced L-Arginine production. This approach is crucial for its industrial-scale production and application in various industries, including food and pharmaceuticals. Understanding ARG biosynthesis and its regulation through metabolic engineering provides a pathway for efficient L-Arginine production (Shin & Lee, 2014).
Safety And Hazards
When handling L-Arginine-15N4 hydrochloride, it is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
性质
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-JYJSWXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-15N4 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



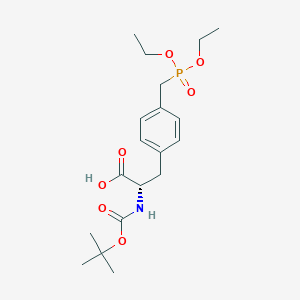
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
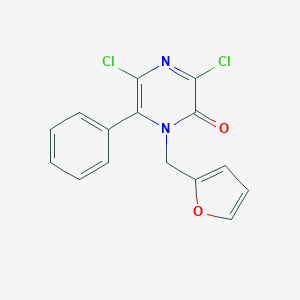
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
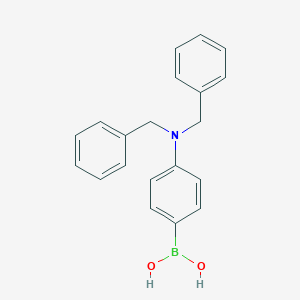
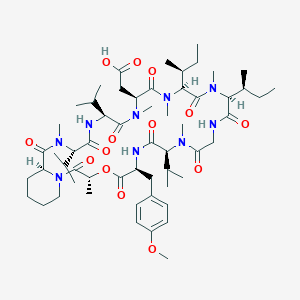
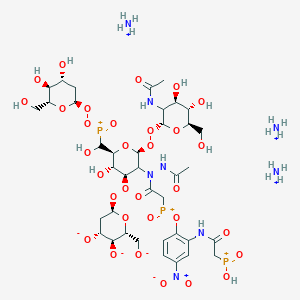
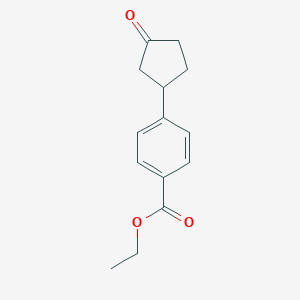
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

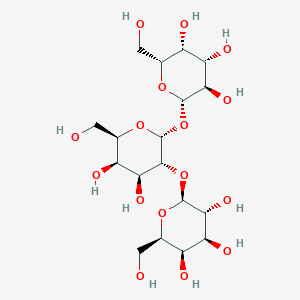
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

